molecular formula C21H16N4O3 B6119749 N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-nitrobenzamide

N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-nitrobenzamide

Numéro de catalogue B6119749
Poids moléculaire: 372.4 g/mol
Clé InChI: CQDIXNJOJAJZCH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-nitrobenzamide, also known as BMN-673, is a potent inhibitor of the DNA repair enzyme poly (ADP-ribose) polymerase (PARP). It has been extensively studied for its potential in cancer therapy due to its ability to selectively kill cancer cells with defects in DNA repair pathways.

Mécanisme D'action

N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-nitrobenzamide works by inhibiting the activity of PARP enzymes, which are involved in DNA repair. When DNA is damaged, PARP enzymes are activated to repair the damage. However, in cancer cells with defects in DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes, the inhibition of PARP enzymes by N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-nitrobenzamide leads to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-nitrobenzamide has been shown to selectively kill cancer cells with defects in DNA repair pathways, while sparing normal cells. This selectivity is due to the fact that normal cells have functional DNA repair pathways, while cancer cells with defects in DNA repair pathways rely on PARP enzymes for DNA repair. N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-nitrobenzamide has also been shown to enhance the effectiveness of chemotherapy and radiation therapy by increasing the amount of DNA damage in cancer cells.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-nitrobenzamide is its selectivity for cancer cells with defects in DNA repair pathways, which makes it a promising candidate for cancer therapy. However, one limitation is that not all cancer cells with defects in DNA repair pathways are sensitive to N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-nitrobenzamide, and the development of resistance to N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-nitrobenzamide has been observed in some cases.

Orientations Futures

For the study of N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-nitrobenzamide include the evaluation of its effectiveness in combination with other cancer therapies, the identification of biomarkers that can predict response to N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-nitrobenzamide, and the development of strategies to overcome resistance to N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-nitrobenzamide. Other potential applications of N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-nitrobenzamide include the treatment of other diseases that involve DNA damage, such as neurodegenerative diseases and inflammatory disorders.

Méthodes De Synthèse

N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-nitrobenzamide is synthesized by a series of chemical reactions starting from commercially available starting materials. The synthesis involves the coupling of 2-nitrobenzoic acid with 2-amino-5-(1H-benzimidazol-2-yl) to form N-[5-(1H-benzimidazol-2-yl)-2-nitrobenzamide]. The final product is obtained by reducing the nitro group to an amino group using a palladium catalyst.

Applications De Recherche Scientifique

N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-nitrobenzamide has been extensively studied for its potential in cancer therapy. It has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer, including breast, ovarian, and pancreatic cancer. N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-nitrobenzamide has been shown to selectively kill cancer cells with defects in DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes. It has also been shown to enhance the effectiveness of chemotherapy and radiation therapy.

Propriétés

IUPAC Name

N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O3/c1-13-10-11-14(20-22-16-7-3-4-8-17(16)23-20)12-18(13)24-21(26)15-6-2-5-9-19(15)25(27)28/h2-12H,1H3,(H,22,23)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQDIXNJOJAJZCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3N2)NC(=O)C4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-nitrobenzamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.